

# A Technical Guide to the Discovery and Characterization of Potassium Tetraperoxochromate(V)

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Compound of Interest		
Compound Name:	potassium tetraperoxochromate	
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This technical guide provides an in-depth exploration of the historical discovery and scientific characterization of **potassium tetraperoxochromate**(V), K<sub>3</sub>[Cr(O<sub>2</sub>)<sub>4</sub>]. The document details the seminal experiments that led to its identification, the evolution of its structural and electronic understanding, and the key analytical techniques employed.

### **Discovery and Early Synthesis**

**Potassium tetraperoxochromate**(V) was first reported in 1905 by E. H. Riesenfeld, H. E. Wohlers, and W. A. Kutsch in the journal Berichte der Deutschen Chemischen Gesellschaft.[1] Their work on the higher oxidation products of chromium led to the synthesis of this unusual red-brown paramagnetic solid. The compound is a rare example of chromium in the +5 oxidation state and is notable for being stabilized solely by peroxide ligands.[1]

The synthesis involves the reaction of a chromium(VI) source, such as potassium chromate  $(K_2CrO_4)$  or potassium dichromate  $(K_2Cr_2O_7)$ , with hydrogen peroxide in a strongly alkaline medium at low temperatures.[1][2][3] The low temperature (around 0 °C) is crucial to prevent the decomposition of the thermally unstable peroxo-chromium species.[2][3] The high pH is essential for the formation and stabilization of the  $[Cr(O_2)_4]^{3-}$  anion.[2]

The overall reaction is as follows:[1]



 $2 K_2 CrO_4 + 9 H_2O_2 + 2 KOH \rightarrow 2 K_3 [Cr(O_2)_4] + O_2 + 10 H_2O$ 

In this reaction, hydrogen peroxide acts as a reducing agent, which is an uncommon role for this compound. An intermediate tetraperoxochromate(VI) is formed and subsequently reduced by hydrogen peroxide to yield the tetraperoxochromate(V) anion.

# Experimental Protocols Synthesis of Potassium Tetraperoxochromate(V)

This protocol is based on the method described by Stomberg and Brosset (1960), which is a refinement of the original Riesenfeld method.[3]

#### Materials:

- Potassium chromate (K<sub>2</sub>CrO<sub>4</sub>)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Potassium hydroxide (KOH)
- Ethanol
- Diethyl ether
- · Distilled water
- Ice

#### Procedure:

- Prepare a cooled, alkaline solution of potassium chromate by dissolving K<sub>2</sub>CrO<sub>4</sub> in an aqueous solution of KOH.
- Cool the solution in an ice bath to a temperature not exceeding -5°C.
- Slowly add hydrogen peroxide to the cooled solution while maintaining the low temperature.
- Dark red-brown crystals of K₃[Cr(O₂)₄] will precipitate from the solution.



- Filter the crystals from the solution.
- Wash the crystals with cold distilled water, followed by ethanol, and then diethyl ether to dry them.

### X-ray Crystallography

The following methodology was employed by Stomberg and Brosset (1960) to determine the crystal structure.[3]

#### Instrumentation:

- · Guinier-type powder camera
- Weissenberg camera

#### Procedure:

- · Unit Cell Determination:
  - Powder photographs were taken using a Guinier-type camera with Cu Kα radiation.
  - Sodium chloride (NaCl) was used as a reference substance for accurate cell dimension determination.
  - The method of least squares was used to refine the cell dimensions from the powder diffraction data.
- Structure Determination:
  - Single crystals of approximately 0.1 mm thickness were used.
  - Equi-inclination Weissenberg photographs were taken with rotation about the[4],, and axes using molybdenum radiation.
  - Multiple films with thin tinfoil interleaves were used to increase the absorption of the diffracted beams.



- The intensities of the reflections were estimated by visual comparison with standard scales.
- The reflection intensities were corrected for Lorentz and polarization factors. No absorption correction was applied due to the small crystal size and the use of molybdenum radiation.
- Patterson projections on (010) and (001) were used to determine the positions of the heavy atoms (Cr and K).
- Electron density maps and difference syntheses were calculated to locate the oxygen atoms.

# Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR)

The following experimental setup was described by Barrier, DeFotis, and Vally (1981).

#### Instrumentation:

- EPR spectrometer
- SQUID-based magnetometer

#### Procedure:

- Magnetic Susceptibility:
  - $\circ$  The temperature dependence of the magnetic susceptibility ( $\chi$ ) was measured over a range of 1.4 to 343 K.
- Electron Paramagnetic Resonance:
  - EPR spectra were recorded for dilute aqueous solutions of K₃[Cr(O₂)₄] and for powdered
     K₃[Cr(O₂)₄] doped in diamagnetic K₃NbO₃.
  - Single crystal EPR measurements were also performed.



**Quantitative Data** 

**Physicochemical Properties** 

Property	Value	Reference
Chemical Formula	K <sub>3</sub> [Cr(O <sub>2</sub> ) <sub>4</sub> ]	[1]
Molar Mass	297.286 g/mol	
Appearance	Red-brown solid	[1]
Melting Point	70 °C (decomposes)	

Crystallographic Data (Stomberg and Brosset, 1960)

Parameter	Value	Reference
Crystal System	Tetragonal	[3]
Space Group	142m	[3]
Unit Cell Dimension (a)	6.703 ± 0.003 Å	[3]
Unit Cell Dimension (c)	7.632 ± 0.003 Å	[3]
O-O Bond Length (peroxide)	1.489 ± 0.022 Å	[3]

Elemental Analysis (Stomberg and Brosset, 1960)

Element	Found (%)	Calculated (%)	Reference
Potassium (K)	39.6	39.5	[3]
Chromium (Cr)	17.5	17.5	[3]

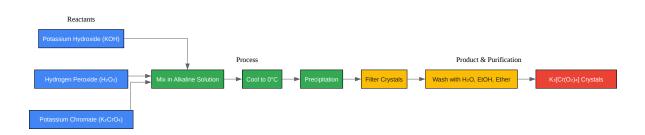
Magnetic Properties (Barrier, DeFotis, and Vally, 1981)



Parameter	Value	Conditions	Reference
giso	1.9712 ± 0.0005	Dilute aqueous solution	
53Aiso	$(18.6 \pm 0.5) \times 10^{-4}$ cm <sup>-1</sup>	Dilute aqueous solution	_
g	1.9428 ± 0.0005	Powder doped in K₃NbO <sub>8</sub>	_
g⊥	1.9851 ± 0.0005	Powder doped in K₃NbO <sub>8</sub>	_
A∥(53Cr)	$+(36.3 \pm 0.5) \times 10^{-4}$ cm <sup>-1</sup>	Powder doped in K₃NbO <sub>8</sub>	_
A⊥(53Cr)	+(11 ± 1) × 10 <sup>-4</sup> cm <sup>-1</sup>	Powder doped in K₃NbO <sub>8</sub>	_
Curie-Weiss Temperature (θ)	2.7 K	1.4 - 343 K	_
Exchange Coupling (J)	1.35 K		

# Visualizations Synthesis Workflow

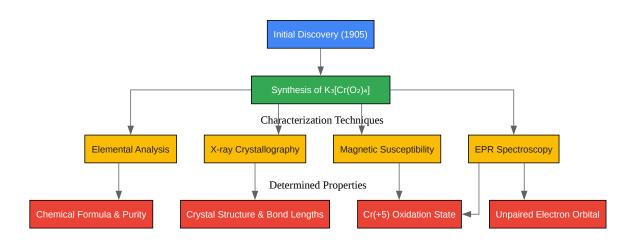




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Caption: Synthesis workflow for **potassium tetraperoxochromate**(V).

## **Characterization Pathway**





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Caption: Logical flow of the characterization of K<sub>3</sub>[Cr(O<sub>2</sub>)<sub>4</sub>].

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#### References

- 1. Potassium tetraperoxochromate(V) Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.aip.org [pubs.aip.org]
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